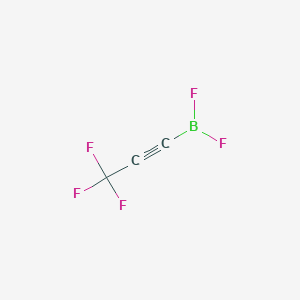![molecular formula C10H19N B12540657 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- CAS No. 651341-79-6](/img/structure/B12540657.png)
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is a synthetic molecule known for its diverse biological activities. It has been shown to possess hypoglycemic activity in animal models, hypotensive effects in humans, antiarrhythmic properties, and pesticidal activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- typically involves the use of trimethylsilyl cyanide and piperazine through an amide coupling reaction using butyllithium as a base catalyst . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- has significant potential in various fields of scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The pesticidal activity of the compound suggests potential use in agricultural applications.
Wirkmechanismus
The mechanism by which 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hypoglycemic activity may be mediated through interactions with insulin receptors or glucose transporters. The hypotensive effects could be due to its action on vascular smooth muscle cells or adrenergic receptors. The antiarrhythmic properties might involve modulation of ion channels in cardiac cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds.
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and have significant potential in drug discovery.
Uniqueness
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is unique due to its specific biological activities and its role as a synthetic intermediate in the preparation of various bioactive molecules. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance.
Eigenschaften
CAS-Nummer |
651341-79-6 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
FRAKHUZTNLUGPB-WPRPVWTQSA-N |
Isomerische SMILES |
C[C@]12C[C@H](CC(C1)(C)C)NC2 |
Kanonische SMILES |
CC1(CC2CC(C1)(CN2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
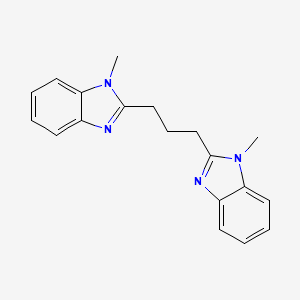


![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
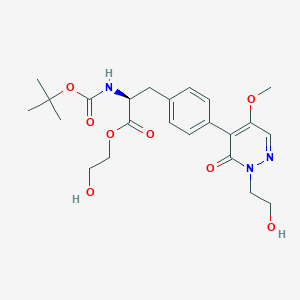

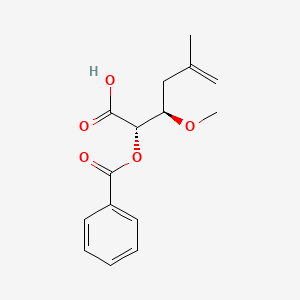
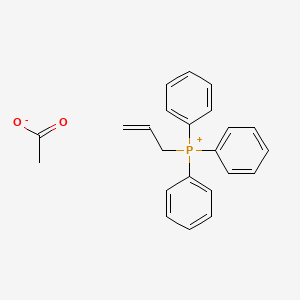
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
